1-Phenyl-3,4-dihydroisoquinoline hydrochloride
Overview
Description
1-Phenyl-3,4-dihydroisoquinoline hydrochloride is a chemical compound with the molecular formula C15H14ClN. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a phenyl group attached to a dihydroisoquinoline ring.
Scientific Research Applications
1-Phenyl-3,4-dihydroisoquinoline hydrochloride has been explored for various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Safety and Hazards
The safety and hazards of 1-Phenyl-3,4-dihydroisoquinoline hydrochloride are not explicitly mentioned in the search results. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .
Future Directions
There are several studies related to 1-Phenyl-3,4-dihydroisoquinoline hydrochloride. For instance, a research group has reported the preparation of a series of 3,4-dihydroisquinoline-2 (1H)-carboxamide analogs as candidate antidepressant agents . Another study involves the synthesis of 8-Fluoro-3,4-dihydroisoquinoline and its derivatives .
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals, and its specific targets are still under investigation .
Mode of Action
It is known that isoquinoline derivatives can interact with various biological targets, potentially leading to changes in cellular processes .
Pharmacokinetics
The compound has a predicted density of 107±01 g/cm3 . Its melting point is 174 °C, and it has a boiling point of 146.0-149.5 °C at a pressure of 1.2 Torr . These properties could influence its bioavailability.
Result of Action
As a unique chemical, its effects are still under investigation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 1-Phenyl-3,4-dihydroisoquinoline hydrochloride, it is recommended to be stored in a dry, room temperature environment . .
Preparation Methods
The synthesis of 1-Phenyl-3,4-dihydroisoquinoline hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Phenyl-3,4-dihydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: It can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Comparison with Similar Compounds
1-Phenyl-3,4-dihydroisoquinoline hydrochloride can be compared with other similar compounds, such as:
1-Phenyl-3,4-dihydroisoquinoline: Lacks the hydrochloride group but shares a similar core structure.
1-Phenyl-1,2,3,4-tetrahydroisoquinoline: A fully saturated derivative with different chemical properties.
1-Benzyl-3,4-dihydroisoquinoline: Contains a benzyl group instead of a phenyl group, leading to different reactivity and applications.
Properties
IUPAC Name |
1-phenyl-3,4-dihydroisoquinoline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N.ClH/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;/h1-9H,10-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQSSXFAAAJMCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C2=CC=CC=C21)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52250-51-8 | |
Record name | Isoquinoline, 3,4-dihydro-1-phenyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52250-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 52250-51-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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